molecular formula C13H15Cl3O B1360681 7-Chloro-1-(3,4-dichlorophenyl)-1-oxoheptane CAS No. 898761-02-9

7-Chloro-1-(3,4-dichlorophenyl)-1-oxoheptane

Cat. No.: B1360681
CAS No.: 898761-02-9
M. Wt: 293.6 g/mol
InChI Key: ASKKSNVLIIEYBC-UHFFFAOYSA-N
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Description

7-Chloro-1-(3,4-dichlorophenyl)-1-oxoheptane is an organic compound characterized by the presence of a heptane chain substituted with a 3,4-dichlorophenyl group and a chlorine atom at the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1-(3,4-dichlorophenyl)-1-oxoheptane typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dichlorobenzene and heptanone.

    Chlorination: The heptanone undergoes chlorination at the first carbon position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Coupling Reaction: The chlorinated heptanone is then coupled with 3,4-dichlorobenzene in the presence of a suitable catalyst, such as aluminum chloride, to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination and coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1-(3,4-dichlorophenyl)-1-oxoheptane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

7-Chloro-1-(3,4-dichlorophenyl)-1-oxoheptane has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Chloro-1-(3,4-dichlorophenyl)-1-oxoheptane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloro-1-(3,4-dichlorophenyl)-6-methoxy-3,4-dihydroisoquinoline
  • 7-Chloro-1-(3,4-dichlorophenyl)-2-(3,4-dimethylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
  • 7-Chloro-1-(3,4-dichlorophenyl)-1H-1,3-benzodiazole-2-thiol

Uniqueness

7-Chloro-1-(3,4-dichlorophenyl)-1-oxoheptane is unique due to its specific structural features, such as the presence of a heptane chain and multiple chlorine substitutions

Properties

IUPAC Name

7-chloro-1-(3,4-dichlorophenyl)heptan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl3O/c14-8-4-2-1-3-5-13(17)10-6-7-11(15)12(16)9-10/h6-7,9H,1-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASKKSNVLIIEYBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CCCCCCCl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40645151
Record name 7-Chloro-1-(3,4-dichlorophenyl)heptan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898761-02-9
Record name 7-Chloro-1-(3,4-dichlorophenyl)-1-heptanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898761-02-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-1-(3,4-dichlorophenyl)heptan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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